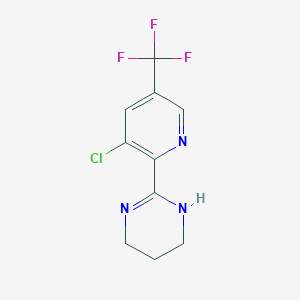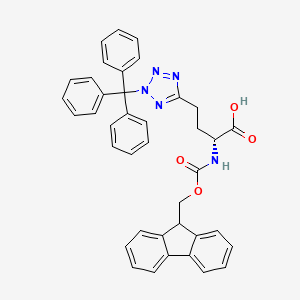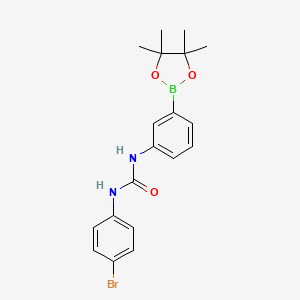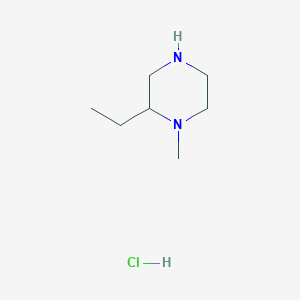![molecular formula C13H12ClF6N3O2S B12340512 ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a hydrazine moiety, and an ethyl ester group. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Hydrazine Addition: The pyridine derivative undergoes a reaction with methylhydrazine to form the hydrazine intermediate.
Condensation Reaction: The hydrazine intermediate is then reacted with ethyl 2,2,2-trifluoroacetate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl and chlorine substituents on the pyridine ring may enhance its binding affinity and specificity.
類似化合物との比較
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate can be compared to similar compounds such as:
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]amino}acetate: Similar structure but with an amino group instead of a sulfanyl group.
Ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]oxy}acetate: Similar structure but with an oxy group instead of a sulfanyl group.
特性
分子式 |
C13H12ClF6N3O2S |
|---|---|
分子量 |
423.76 g/mol |
IUPAC名 |
ethyl 2-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-C-(trifluoromethyl)carbonimidoyl]sulfanylacetate |
InChI |
InChI=1S/C13H12ClF6N3O2S/c1-3-25-9(24)6-26-11(13(18,19)20)22-23(2)10-8(14)4-7(5-21-10)12(15,16)17/h4-5H,3,6H2,1-2H3/b22-11+ |
InChIキー |
YZCNCGMQOIBBTA-SSDVNMTOSA-N |
異性体SMILES |
CCOC(=O)CS/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/C(F)(F)F |
正規SMILES |
CCOC(=O)CSC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)





![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)


